(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
Description
The compound “(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide” is a pyrano[2,3-c]pyridine derivative characterized by a fused bicyclic core with multiple functional groups. Key structural features include:
- Pyrano[2,3-c]pyridine skeleton: A fused ring system combining pyran and pyridine moieties, known for diverse biological activities .
- Substituents: 4-ethylphenylimino group at position 2 (Z-configuration). Hydroxymethyl group at position 5, enhancing solubility and interaction with biological targets. 8-methyl group, modulating electronic and steric properties.
Properties
IUPAC Name |
2-(4-ethylphenyl)imino-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22IN3O3/c1-3-16-4-8-20(9-5-16)29-25-22(24(31)28-19-10-6-18(26)7-11-19)12-21-17(14-30)13-27-15(2)23(21)32-25/h4-13,30H,3,14H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJNVFIEDCCQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=O)NC4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrano[2,3-c]pyridine core and various substituents, suggest a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 580.2 g/mol. The presence of functional groups such as hydroxymethyl and carboxamide enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H22I N3 O3 |
| Molecular Weight | 580.2 g/mol |
| IUPAC Name | This compound |
| InChI Key | CZXIZQHKNHYHHJ-UHFFFAOYSA-N |
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to effectively bind to these targets, modulating their activity and influencing various biological pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in disease processes.
- Receptor Modulation : It may act as an agonist or antagonist for specific receptors, affecting cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
-
Anticancer Properties : Studies have demonstrated that the compound can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.
- Case Study : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.
-
Antimicrobial Activity : Preliminary data suggest that the compound possesses antimicrobial properties against various bacterial strains.
- Case Study : Tests against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) indicating effective antibacterial action.
Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:
- Synthesis : The synthesis involves multiple steps starting from readily available precursors, including cyclization reactions to form the pyrano[2,3-c]pyridine core and subsequent substitution reactions to introduce various functional groups.
-
Biological Evaluations :
- A study published in Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anticancer agents.
- Research published in Antimicrobial Agents and Chemotherapy reported its effectiveness against resistant bacterial strains.
Summary of Biological Activities
Comparison with Similar Compounds
Antimicrobial Activity
- Yersinia enterocolitica Inhibition: Derivatives with 2-arylimino-5-hydroxymethyl-8-methyl substituents (e.g., compound 2{3}) showed potent bacteriostatic/bactericidal effects (MIC: 25.0 µg/ml; MBC: 200.0 µg/ml) . The 4-iodophenylcarboxamide group in the target compound may enhance halogen-mediated interactions with bacterial enzymes.
- Broad-Spectrum Activity: Pyrano[2,3-c]pyridines with electron-withdrawing groups (Cl, NO₂) demonstrated superior activity against S. pneumoniae and E. coli compared to electron-donating groups (OCH₃, CH₃) .
Antioxidant Activity
- Radical Scavenging: Compounds 4o and 4p (IC₅₀: 223.2–252.52 µM) outperformed ascorbic acid (IC₅₀: 50 µM) in DPPH assays due to the pyrano[2,3-c]pyridine core’s conjugated π-system and electron-deficient substituents . The hydroxymethyl group in the target compound may further enhance hydrogen-bond-mediated radical neutralization.
Anticancer Potential
- Pyrazole-Pyrano[2,3-c]pyridine Hybrids: Fused systems (e.g., pyrano[2,3-c]pyrazole derivatives) exhibited DNA-binding affinity and cytotoxicity via topoisomerase inhibition . The carboxamide group in the target compound could mimic ATP-binding motifs in kinase targets.
Structure-Activity Relationships (SAR)
- Electronic Effects: Electron-withdrawing groups (Cl, NO₂) improve antioxidant and antimicrobial activities by stabilizing radical intermediates or enhancing electrophilicity .
- Steric Effects : Bulky substituents (e.g., 4-iodophenyl) may reduce membrane permeability but increase target specificity .
- Halogen Bonding : Iodine in the 4-iodophenyl group may engage in unique interactions with biological targets, a feature absent in chlorine/methoxy analogs .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting a pyridine-derived amine with an imino-forming agent (e.g., 4-ethylphenyl isocyanate) under anhydrous conditions.
- Cyclization : Using Appel salt (4-chloro-5H-1,2,3-dithiazolium chloride) to facilitate pyrano-pyridine ring formation, with reaction activity influenced by substituent positions .
- Functionalization : Introducing the hydroxymethyl and iodophenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for iodophenyl incorporation) . Key steps require inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .
Q. How should researchers confirm structural integrity and purity?
Use a combination of:
- NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., Z-configuration via coupling constants) and absence of tautomers .
- Mass Spectrometry (HRMS) : Confirm molecular weight (±5 ppm accuracy) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What solvents and reaction conditions optimize synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; toluene or THF is preferred for Pd-catalyzed couplings .
- Temperature : Maintain 80–110°C for cyclization steps; lower temps (25–50°C) prevent side reactions during imine formation .
- Catalysts : Pd(OAc)₂ with ligands (e.g., XPhos) improves cross-coupling efficiency .
Advanced Research Questions
Q. How can contradictory data in synthesis yields or product stability be resolved?
Contradictions often arise from:
- Substituent Effects : The position of the ethylphenyl group (para vs. meta) alters electron density, impacting reaction rates .
- Moisture Sensitivity : The hydroxymethyl group necessitates strict anhydrous conditions; trace water can hydrolyze intermediates . Methodological Fixes :
- Conduct controlled experiments varying substituent positions (e.g., 4-ethyl vs. 3-ethyl analogs) .
- Use Karl Fischer titration to monitor solvent moisture during critical steps .
Q. What strategies improve reaction yields for large-scale synthesis?
- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) to reduce loading (≤1 mol%) while maintaining activity .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 mins vs. 24 hrs for cyclization) with precise temperature control .
- Workup Modifications : Use liquid-liquid extraction (ethyl acetate/water) to isolate polar byproducts early .
Q. How does the Z-configuration influence biological activity or reactivity?
The Z-isomer’s geometry affects:
- H-bonding : The imino group’s orientation may enhance binding to biological targets (e.g., kinases) .
- Photostability : Z→E isomerization under UV light can alter activity; monitor via UV-Vis spectroscopy (λ = 300–400 nm) . Experimental Design : Compare Z and E isomers (synthesized via photoirradiation) in bioassays to quantify configuration-dependent effects .
Q. How to design bioactivity assays for this compound?
Based on structural analogs:
- Antimicrobial Assays : Use broth microdilution (MIC against S. aureus, E. coli) with 24–48 hr incubation .
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using ATP-Glo luminescent assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
Q. Table 2. Reaction Optimization Variables
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | Pd(PPh₃)₄ (2 mol%) | +25% |
| Solvent | DMF (dry, 3Å molecular sieves) | +15% |
| Temperature | 85°C (cyclization step) | +20% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
